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Enfuvirtide: A First-in-Class HIV Fusion Inhibitor
- A Technical Guide
Abstract
Enfuvirtide (formerly T-20) stands as a landmark in antiretroviral therapy, being the first

approved drug in the class of HIV fusion inhibitors.[1][2] Its unique extracellular mechanism of

action, which prevents the virus from entering host cells, provided a crucial therapeutic option

for patients with multi-drug resistant HIV-1.[1][3] This technical guide provides a comprehensive

overview of the discovery, development, mechanism of action, and clinical performance of

Enfuvirtide, tailored for researchers, scientists, and drug development professionals. It includes

detailed experimental protocols, quantitative data summaries, and visualizations of key

pathways and processes.

Introduction: The Dawn of a New Antiretroviral
Class
The development of highly active antiretroviral therapy (HAART) significantly altered the

prognosis for individuals infected with HIV. However, the emergence of viral strains resistant to

existing drug classes necessitated the exploration of novel therapeutic targets.[3] The entry of

HIV into host CD4+ T-cells, a critical initial step in the viral lifecycle, presented an attractive,

unexploited target.[4]
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Enfuvirtide emerged from research initiated at Duke University, which led to the formation of

Trimeris.[5] The company commenced the development of the compound, then known as T-20,

in 1996.[5] A strategic partnership with Hoffmann-La Roche was established in 1999 to

advance the drug through late-stage development and commercialization.[5] This collaboration

culminated in the FDA approval of Enfuvirtide (brand name Fuzeon) on March 13, 2003,

heralding a new era of antiretroviral treatment.[5]

Enfuvirtide is a 36-amino-acid synthetic peptide designed to mimic a segment of the HIV-1

transmembrane glycoprotein gp41.[6][7] Its development represented a significant achievement

in large-scale peptide synthesis and manufacturing.[8][9]

Mechanism of Action: Halting Viral Entry
Enfuvirtide's therapeutic effect is exerted extracellularly, a feature that distinguishes it from

many other antiretrovirals.[6] It specifically targets the conformational changes in the HIV-1

gp41 protein that are essential for the fusion of the viral and host cell membranes.[6][9]

The process of HIV-1 entry begins with the binding of the viral surface glycoprotein gp120 to

the CD4 receptor on the host T-cell.[4][8] This interaction triggers a conformational change in

gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Co-receptor binding

induces a further conformational change, leading to the exposure and insertion of the gp41

fusion peptide into the host cell membrane. Subsequently, two heptad repeat regions of gp41,

HR1 and HR2, interact to form a six-helix bundle, which brings the viral and cellular

membranes into close proximity, facilitating fusion and viral entry.[4][8]

Enfuvirtide is a biomimetic peptide that is homologous to a segment of the HR2 region of gp41.

[7] It competitively binds to the HR1 region of gp41, preventing the interaction between HR1

and HR2.[7][10] This blockade inhibits the formation of the six-helix bundle, arresting the fusion

process and preventing the viral capsid from entering the host cell.[6][8]
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Mechanism of Enfuvirtide Action

Pharmacokinetic Profile
Enfuvirtide is administered via subcutaneous injection, as its peptide nature renders it

susceptible to degradation in the gastrointestinal tract.[11] Its pharmacokinetic properties have

been well-characterized.

Parameter Value Reference(s)

Bioavailability ~80-84.3% [6][12]

Time to Peak Concentration

(Tmax)
5 - 7 hours [6]

Peak Plasma Concentration

(Cmax)
4.59 ± 1.5 µg/mL [6]

Trough Concentration 2.6 - 3.4 µg/mL [6]

Volume of Distribution ~5.5 L [13]

Elimination Half-life ~3.8 hours [12]

Plasma Protein Binding ~92% (primarily to albumin) [13]

Data from a 90 mg subcutaneous injection.
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Enfuvirtide does not significantly interact with the cytochrome P450 enzyme system, resulting

in a low potential for drug-drug interactions with medications metabolized through this pathway.

[6]

Clinical Efficacy: The TORO Studies
The pivotal clinical trials for Enfuvirtide were the T-20 versus Optimized Regimen Only (TORO

1 and TORO 2) studies.[7][10] These were open-label, randomized, multicenter Phase III trials

that evaluated the efficacy and safety of Enfuvirtide in treatment-experienced patients with

advanced HIV-1 infection and evidence of viral resistance.[14] Patients received either an

optimized background (OB) regimen of antiretrovirals alone or in combination with Enfuvirtide

(90 mg twice daily).[10]

Virologic and Immunologic Outcomes
The addition of Enfuvirtide to an optimized background regimen resulted in statistically

significant improvements in both virologic suppression and immune reconstitution.

Table 1: Key Efficacy Outcomes from the TORO 1 & 2 Trials
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Outcome Timepoint
Enfuvirtide
+ OB

OB Alone p-value
Reference(s
)

Mean HIV

RNA Change

from Baseline

(log10

copies/mL)

Week 24

-1.7 (TORO

1)-1.4 (TORO

2)

-0.8 (TORO

1)-0.7 (TORO

2)

<0.001 [10][15]

Week 48 -2.1 -1.1 <0.0001 [1][7]

Week 96 -2.1 N/A N/A [1][7]

Mean CD4+

T-cell Count

Increase from

Baseline

(cells/mm³)

Week 24

76 (TORO

1)65 (TORO

2)

32 (TORO

1)38 (TORO

2)

<0.001 [15][16]

Week 48 91 45 <0.0001 [17]

Week 96 166 N/A N/A [1][7]

Proportion of

Patients with

HIV RNA

<400

copies/mL

Week 24

31.7%

(TORO

1)28.4%

(TORO 2)

16.4%

(TORO

1)13.6%

(TORO 2)

<0.001 [16]

Week 48 30.4% 12.0% <0.0001 [14]

Week 96 26.5% N/A N/A [7]

Proportion of

Patients with

HIV RNA <50

copies/mL

Week 48 18.3% 7.8% <0.0001 [14]

Week 96 17.5% N/A N/A [7]

OB: Optimized Background regimen. N/A: Not applicable as patients in the OB alone arm were

allowed to switch to the Enfuvirtide arm after week 48.
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Resistance to Enfuvirtide
As with other antiretroviral agents, resistance to Enfuvirtide can develop. This is primarily

associated with mutations in the HR1 domain of gp41, specifically within the amino acid region

36-45.[7][18] These mutations reduce the binding affinity of Enfuvirtide to its target. While

primary resistance to Enfuvirtide is uncommon, acquired resistance can emerge under

therapeutic pressure.[5] Genotypic and phenotypic assays are available to detect Enfuvirtide

resistance.[4][19]

Experimental Protocols
HIV-1 Antiviral Activity Assay (p24 Antigen-based)
This protocol outlines a standard method to determine the 50% effective concentration (EC50)

of Enfuvirtide.

Objective: To quantify the concentration of Enfuvirtide required to inhibit 50% of HIV-1

replication in vitro.

Materials:

Target cells (e.g., MT-2, PM1)

HIV-1 viral stock (e.g., NL4-3)

Complete cell culture medium (e.g., RPMI with 10% FBS)

Enfuvirtide at various concentrations

96-well cell culture plates

HIV-1 p24 antigen ELISA kit

CO2 incubator (37°C, 5% CO2)

Procedure:

Cell Plating: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells/well.
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Compound Addition: Add serial dilutions of Enfuvirtide to the wells. Include a "no drug"

control.

Infection: Add a predetermined amount of HIV-1 viral stock to each well.

Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 3-6 days.

Supernatant Collection: After incubation, carefully collect the cell-free supernatant from

each well.

p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using

a commercial p24 ELISA kit, following the manufacturer's instructions.

Data Analysis: Calculate the percentage of inhibition of p24 production for each Enfuvirtide

concentration relative to the "no drug" control. Determine the EC50 value by plotting the

percentage of inhibition against the drug concentration and fitting the data to a dose-

response curve.[20]
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Antiviral Activity Assay Workflow
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Cell-Cell Fusion Assay
This assay measures the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1

envelope protein with cells expressing CD4 and co-receptors.

Objective: To determine the 50% inhibitory concentration (IC50) of Enfuvirtide for cell-cell

fusion.

Materials:

Effector cells (e.g., HEK293T) co-transfected with plasmids expressing HIV-1 Env and a

reporter gene (e.g., luciferase under the control of a T7 promoter).

Target cells (e.g., HeLa) expressing CD4, a co-receptor (CCR5 or CXCR4), and T7 RNA

polymerase.

Enfuvirtide at various concentrations.

96-well plates.

Luciferase assay reagent.

Luminometer.

Procedure:

Cell Plating: Plate target cells in a 96-well plate.

Compound Addition: Add serial dilutions of Enfuvirtide to the wells.

Co-culture: Add effector cells to the wells containing the target cells and Enfuvirtide.

Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.

Reporter Gene Expression: Continue to incubate the cells for 24-48 hours to allow for

reporter gene expression in the fused cells.

Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay reagent.

Measure the luminescence using a luminometer.
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Data Analysis: Calculate the percentage of inhibition of the luciferase signal for each

Enfuvirtide concentration relative to the "no drug" control. Determine the IC50 value from

the dose-response curve.[20]

Analysis of Enfuvirtide Resistance Mutations
This protocol describes the general steps for identifying resistance-associated mutations in the

gp41 region of HIV-1 from patient samples.

Objective: To identify genetic mutations in the gp41 HR1 domain that confer resistance to

Enfuvirtide.

Materials:

Patient plasma samples.

Viral RNA extraction kit.

Reverse transcriptase and PCR reagents.

Primers specific for the gp41 region of the env gene.

DNA sequencing reagents and equipment.

Sequence analysis software.

Procedure:

Viral RNA Extraction: Extract viral RNA from patient plasma samples using a commercial

kit.

Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using reverse

transcriptase. Amplify the gp41-coding region of the env gene using PCR with specific

primers.

DNA Sequencing: Sequence the amplified PCR product.
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Sequence Analysis: Compare the obtained nucleotide sequence to a wild-type reference

sequence to identify mutations in the gp41 HR1 domain, particularly in the region

spanning amino acids 36-45.[20]

Wild-Type HIV-1
(Susceptible to Enfuvirtide)

Enfuvirtide Therapeutic Pressure

Random Mutations in gp41 HR1
(amino acids 36-45)

Reduced Enfuvirtide Binding Affinity

Resistant HIV-1 Variant Selected

Potential for Virologic Failure

Click to download full resolution via product page

Logical Flow of Enfuvirtide Resistance Development

Conclusion
Enfuvirtide's journey from a novel concept to a clinically effective therapy represents a triumph

of rational drug design and persistent research. As the first-in-class HIV fusion inhibitor, it not

only provided a much-needed treatment option for patients with extensive drug resistance but

also validated a new target in the fight against HIV/AIDS. The in-depth understanding of its
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mechanism of action, pharmacokinetic properties, and clinical efficacy continues to inform the

development of next-generation entry inhibitors. This technical guide serves as a

comprehensive resource for the scientific community, encapsulating the core knowledge

surrounding this pioneering antiretroviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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